molecular formula C11H8BrNO4S B7680020 Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate

Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate

Numéro de catalogue B7680020
Poids moléculaire: 330.16 g/mol
Clé InChI: FZDKSVIXJQNDSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate is a synthetic compound with potential applications in scientific research. This molecule is also known as BFTC and has been synthesized by several methods. The purpose of

Mécanisme D'action

BFTC inhibits DPP-IV by binding to the active site of the enzyme. This prevents the enzyme from cleaving certain hormones and peptides, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a key role in regulating glucose metabolism and insulin secretion. By inhibiting DPP-IV, BFTC increases the levels of GLP-1 and GIP, leading to improved glucose tolerance and insulin secretion.
Biochemical and Physiological Effects:
BFTC has been shown to have several biochemical and physiological effects. In animal studies, BFTC has been shown to improve glucose tolerance and insulin secretion. BFTC has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory bowel disease. Additionally, BFTC has been shown to inhibit cancer cell proliferation and migration in vitro.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BFTC is its potency as a DPP-IV inhibitor. BFTC has been shown to be more potent than other DPP-IV inhibitors, such as sitagliptin and vildagliptin. Additionally, BFTC has been shown to have a longer half-life than other DPP-IV inhibitors, which may improve its therapeutic potential. However, one limitation of BFTC is its relatively high cost compared to other DPP-IV inhibitors.

Orientations Futures

There are several future directions for the study of BFTC. One potential direction is the development of BFTC as a therapeutic agent for diabetes and other metabolic disorders. Additionally, BFTC may have potential as a therapeutic agent for inflammatory bowel disease and other inflammatory conditions. Further studies are needed to investigate the safety and efficacy of BFTC in humans. Additionally, the development of more efficient and cost-effective synthesis methods for BFTC may improve its availability for scientific research.

Méthodes De Synthèse

BFTC can be synthesized by several methods. One of the most commonly used methods involves the reaction of 2-bromofuran-3-carboxylic acid with thionyl chloride to produce 2-bromofuran-3-chloride. This intermediate is then reacted with methyl 2-aminothiophene-3-carboxylate to produce BFTC. Other methods involve the use of different starting materials and reaction conditions.

Applications De Recherche Scientifique

BFTC has been used in several scientific research studies. One of the most notable applications of BFTC is its use as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme involved in the regulation of glucose metabolism and has been implicated in the development of diabetes. BFTC has also been used in studies investigating the role of DPP-IV in cancer cell proliferation and migration. Additionally, BFTC has been studied for its potential as a therapeutic agent for inflammatory bowel disease.

Propriétés

IUPAC Name

methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4S/c1-16-11(15)7-3-5-18-10(7)13-9(14)6-2-4-17-8(6)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDKSVIXJQNDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=C(OC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.